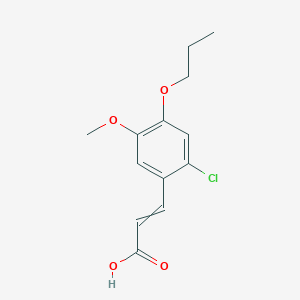![molecular formula C14H15ClF6N2O B12464520 N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B12464520.png)
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hexafluoropropane moiety, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide typically involves the reaction of 3-chloroaniline with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with pentanoyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to target proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of microbial growth and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: A compound with similar structural features but different functional groups.
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Another compound with a chlorophenyl group and different substituents.
Uniqueness
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is unique due to its hexafluoropropane moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H15ClF6N2O |
|---|---|
Molecular Weight |
376.72 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]pentanamide |
InChI |
InChI=1S/C14H15ClF6N2O/c1-2-3-7-11(24)23-12(13(16,17)18,14(19,20)21)22-10-6-4-5-9(15)8-10/h4-6,8,22H,2-3,7H2,1H3,(H,23,24) |
InChI Key |
OQTQFEMQYCUZNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


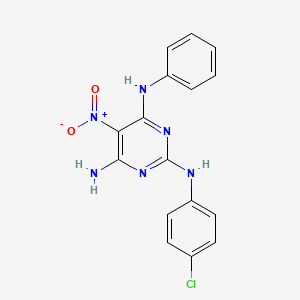

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B12464459.png)
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B12464466.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464480.png)
![4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12464489.png)
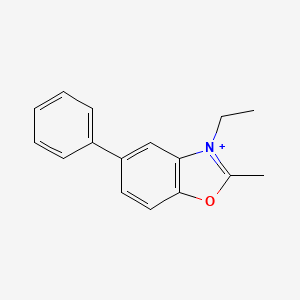
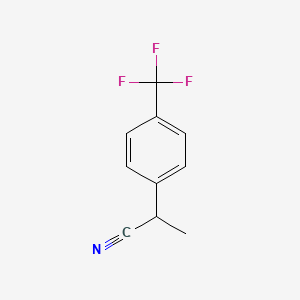
![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)
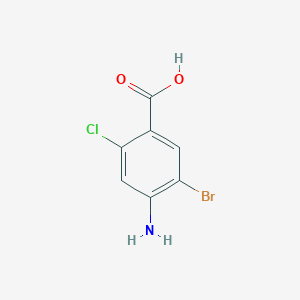
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B12464527.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B12464534.png)
